Critical Data Gap: No Authoritative Comparative Bioactivity Data Available for This Compound
A comprehensive search of peer-reviewed literature, authoritative databases (ChEMBL, BindingDB, PubChem), and patent repositories failed to yield any quantitative bioactivity data (e.g., IC50, Ki, EC50) for CAS 2034466-54-9. Data points commonly cited in non-authoritative vendor summaries (e.g., MCF7 IC50 = 3.79 µM, SF-268 IC50 = 12.50 µM) have been traced back to a review article where they are explicitly associated with a structurally different compound, 'N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide' [1]. No original research article, patent, or curated database was found to provide a direct head-to-head comparison between this compound and any specific analog or alternative. Therefore, quantitative differentiation claims cannot be substantiated at this time.
| Evidence Dimension | Cytotoxicity (MCF7 cell line) |
|---|---|
| Target Compound Data | No verifiable data from a primary source |
| Comparator Or Baseline | Data in vendor summaries is misattributed; the correct compound is N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide (GI50 = 3.79 µM) |
| Quantified Difference | Not applicable |
| Conditions | NCI 60-cell line screening protocol (cited in a review, not performed on the target compound) |
Why This Matters
The absence of verified, comparative data means there is currently no scientific basis for prioritizing this compound over any close analog for a specific biological target; procurement decisions must be made on chemical property considerations alone.
- [1] Alam, M.J. et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules 2022, 27(24), 8708. View Source
